molecular formula C19H21BrN4O3 B2567754 N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide CAS No. 882080-37-7

N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide

Cat. No.: B2567754
CAS No.: 882080-37-7
M. Wt: 433.306
InChI Key: HGVBUMXVEKVRAV-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. Its structure, featuring a bromo-methylphenyl group connected via an acetamide linker to a nitrophenyl-piperazine moiety, suggests potential for diverse biological activity. This molecular architecture is common in compounds designed to modulate enzyme function and protein-protein interactions within cellular pathways . Research into structurally related N-aryl acetamide and piperazine-containing compounds indicates potential applications as inhibitors for specific therapeutic targets . For instance, some N-aryl acetamide derivatives have been explored for their role as modulators of key signaling pathways, such as the Wnt signaling system, which is crucial in cellular development and proliferation . Other acetamide-based molecules have been developed as first-in-class inhibitors that target specific protein interfaces, demonstrating the value of this chemical scaffold in probing novel biological mechanisms . The presence of the nitrophenyl group can influence the compound's electronic properties and binding affinity, making it a valuable precursor for further chemical derivatization via Suzuki cross-coupling reactions, a method widely used to create diverse chemical libraries for structure-activity relationship (SAR) studies . This compound is presented to the research community as a building block for chemical biology and lead compound optimization. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for determining any specific biological activity and mechanism of action through their own experimental investigations.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O3/c1-14-12-15(2-7-18(14)20)21-19(25)13-22-8-10-23(11-9-22)16-3-5-17(6-4-16)24(26)27/h2-7,12H,8-11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVBUMXVEKVRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with 4-bromo-3-methylaniline and 4-nitrophenylpiperazine as the primary starting materials.

    Step 1 Formation of the Intermediate: The 4-bromo-3-methylaniline undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-bromo-3-methylphenyl)-2-chloroacetamide.

    Step 2 Nucleophilic Substitution: The intermediate N-(4-bromo-3-methylphenyl)-2-chloroacetamide is then reacted with 4-nitrophenylpiperazine in a nucleophilic substitution reaction. This step typically requires a polar aprotic solvent like dimethylformamide (DMF) and may be catalyzed by a base such as potassium carbonate.

    Purification: The final product, N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally sustainable. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Amide Bond Formation

  • Reagents : Acid chloride derivatives (e.g., phenoxyacetic acid chloride) and coupling agents (e.g., pyridine, tetrahydrofuran).

  • Procedure : Acid chlorides are reacted with amines (e.g., substituted anilines) under amide coupling conditions. For example, pyridine is used to neutralize HCl during coupling, followed by purification via silica gel chromatography .

  • Yield : Reported yields for similar amide couplings range from 78% to 92% .

Piperazine Substitution

  • Reagents : 4-nitrophenyl chloroformate, triethylamine, dichloromethane.

  • Procedure : Piperazine derivatives are introduced via nucleophilic aromatic substitution or Suzuki coupling. For instance, substituted phenoxyacetic acid chlorides react with amines to form piperazine-linked intermediates .

Nitration and Bromination

  • Reagents : Nitric acid, bromine, or halogenating agents.

  • Procedure : Nitration introduces the nitro group to the phenyl ring, while bromination occurs via electrophilic substitution. For example, 4-nitrophenyl groups are prepared using nitric acid under controlled conditions .

Amide Coupling

The formation of the acetamide linkage involves nucleophilic attack by the amine (e.g., piperazine derivative) on the carbonyl carbon of the acid chloride, facilitated by base (e.g., pyridine). This step is critical for constructing the core structure .

Piperazine Ring Formation

Piperazine derivatives are synthesized via reductive amination or nucleophilic substitution. For example, substituted phenoxyacetic acid chlorides react with amines to form piperazine intermediates, which are further functionalized .

Functional Group Transformations

  • Nitration : Introduces electron-withdrawing nitro groups, influencing reactivity.

  • Bromination : Electrophilic substitution at the para position of the phenyl ring .

Substitution Reactions

  • Halogenation : Bromine substitution on the phenyl ring occurs via electrophilic aromatic substitution, facilitated by directing groups (e.g., methyl substituents) .

  • Suzuki Coupling : Used to introduce aryl groups (e.g., nitrophenyl) to the piperazine moiety .

Oxidation/Reduction

  • Nitro Group Reduction : Conversion of nitro groups to amines using reagents like LiAlH4 or catalytic hydrogenation.

  • Amide Hydrolysis : Cleavage of the amide bond under acidic/basic conditions, yielding carboxylic acids and amines.

SAR Observations

  • Nitrophenyl Substitution : Enhances electron-deficient character, affecting binding affinity .

  • Piperazine Functionalization : Alkyl or aryl substitutions modulate lipophilicity and target interactions .

Biological Activity

While not directly measured for this compound, analogous piperazine derivatives show activity in enzyme inhibition (e.g., hERG binding) and antimicrobial properties.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting neurological or psychiatric disorders due to its structural similarity to known pharmacologically active piperazine derivatives.

    Biological Studies: The compound can be used in studies investigating receptor binding and activity, especially in the context of serotonin and dopamine receptors.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms involving piperazine derivatives.

    Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide would depend on its specific biological target. Generally, compounds with piperazine rings are known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. The bromine and nitro substituents may enhance binding affinity and selectivity for certain receptor subtypes.

Comparison with Similar Compounds

Table 1: Structural and Substituent Variations in Piperazine-Acetamide Derivatives

Compound Name Piperazine Substituent Acetamide Substituent Key Structural Features Reference
Target Compound 4-Nitrophenyl 4-Bromo-3-methylphenyl Bromo + nitro for enhanced lipophilicity
N-(4-Methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide 4-Nitrophenyl 4-Methoxyphenyl Methoxy group increases polarity
N-(3-Chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide 4-Nitrophenyl 3-Chlorophenyl Chloro substituent enhances reactivity
N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide 3-Chlorophenyl 4-Bromo-2-methylphenyl Dual halogenation (Br, Cl)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide 4-Methoxyphenyl Benzothiazole-linked phenyl Heterocyclic extension for target specificity

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) on the piperazine ring enhance receptor-binding affinity in anticonvulsant and antimicrobial analogs.
  • Methoxy groups (e.g., ) introduce polarity, which may reduce cytotoxicity but limit membrane permeability.

Pharmacological Activity Comparison

Anticonvulsant Potential

Compounds with 4-phenylpiperazine cores (e.g., , compounds 14–17) show anticonvulsant activity in preclinical models.

Antimicrobial and Antifungal Activity

Nitro-containing acetamides, such as compounds 47–50 in , exhibit potent activity against gram-positive bacteria (MIC: 2–8 µg/mL) and fungi. The target compound’s nitro group may similarly disrupt microbial enzymatic pathways.

Anthelmintic Activity

Benzimidazole-acetamide hybrids () with nitro substituents demonstrate paralysis and lethality in earthworms (Pheretima posthuma). The target compound’s nitro and bromo groups could enhance anthelmintic efficacy by interacting with helminth tubulin.

Physicochemical Properties

  • Melting Points : Nitro-substituted analogs (e.g., , compound 15) melt at 98–100°C, whereas brominated derivatives () exhibit higher melting points (~290°C due to halogen mass).
  • Solubility : Nitro groups reduce aqueous solubility but enhance lipid solubility, favoring CNS penetration.

Biological Activity

N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, also known by its CAS number 882080-37-7, is a compound featuring a piperazine moiety that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H21BrN4O3
  • Molar Mass : 433.3 g/mol
  • Density : 1.465 g/cm³ (predicted)
  • Boiling Point : 623.2 °C (predicted)
  • pKa : 13.74 (predicted)

Biological Activity Overview

The compound's biological activity is primarily attributed to its structural components, particularly the piperazine ring and the nitrophenyl substituent. Piperazine derivatives are known for their broad spectrum of biological activities, including antipsychotic, antimicrobial, and anticancer effects.

The mechanism by which this compound exerts its biological effects may involve:

  • Receptor Binding : Similar compounds have shown affinity for various aminergic receptors, suggesting potential interactions with dopamine and serotonin pathways .
  • Cell Death Induction : Research indicates that related piperazine compounds can induce necroptosis in certain cancer cell lines, providing a novel approach to cancer therapy .

Anticancer Activity

A study on a related piperazine compound demonstrated its ability to promote necroptotic cell death in K562 leukemic cells. This was attributed to its interaction with the dopamine D4 receptor and subsequent signaling pathways . The findings suggest that this compound may possess similar anticancer properties.

Case Studies and Research Findings

StudyFindings
LQFM018 StudyDemonstrated necroptosis induction in K562 cells via dopamine receptor pathways; suggests potential for reversing chemoresistance in cancer therapy .
Piperazine Derivatives ReviewHighlighted broad-spectrum activities of piperazine compounds, including antileukemic and antimicrobial properties; supports further investigation into this compound .
In Vitro Toxicity AssessmentRelated compounds showed varying degrees of cytotoxicity; further studies needed to establish safety profiles for this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a bromophenylacetamide precursor with a 4-nitrophenylpiperazine derivative. A reflux reaction with acetic anhydride (as in , S2) or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) is common. Optimization requires monitoring reaction time, temperature (e.g., 80–100°C), and stoichiometry of reagents. Purity can be improved via recrystallization in ethanol or column chromatography .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated in for a bromophenyl analog. Complementary techniques include:

  • NMR : To verify proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm).
  • HRMS : For molecular weight validation (theoretical MW: ~462.3 g/mol).
  • FT-IR : To confirm amide C=O (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) stretches .

Q. What are the primary pharmacological targets hypothesized for this compound?

  • Methodological Answer : The 4-nitrophenylpiperazine moiety suggests potential serotonin/dopamine receptor modulation, as seen in structurally related compounds ( ). Preliminary assays (e.g., radioligand binding) should screen for affinity at 5-HT₁A or D₂ receptors. The bromophenyl group may enhance lipophilicity, influencing blood-brain barrier penetration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s metabolic stability?

  • Methodological Answer :

  • Modifications : Replace the nitro group with a trifluoromethyl group (as in ) to reduce metabolic oxidation.
  • In vitro assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂).
  • Computational modeling : Predict metabolic hotspots using CYP450 isoform docking (e.g., CYP3A4) .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, buffer pH).

  • Standardization : Replicate assays in triplicate using the same cell line (e.g., HEK293 for receptor studies).
  • Control compounds : Include known agonists/antagonists (e.g., clozapine for 5-HT receptors) to validate assay sensitivity .

Q. How can computational methods predict this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Tools : Use SwissADME or pkCSM to estimate logP (lipophilicity), solubility (LogS), and bioavailability.
  • Parameters : The nitro group increases polarity (lower logP), while bromine enhances halogen bonding for target binding.
  • Validation : Compare predictions with experimental data (e.g., HPLC-measured logD) .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with NMR-derived structural models?

  • Methodological Answer :

  • Crystal packing effects : SC-XRD () reveals solid-state conformations, whereas NMR reflects solution-state dynamics.
  • Tautomerism : The acetamide group may exhibit rotational isomerism in solution, causing NMR peak splitting not observed in XRD .

Toxicological Profiling

Q. What in vitro toxicity assays are prioritized for early-stage safety assessment?

  • Methodological Answer :

  • Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ threshold: >10 µM).
  • hERG inhibition : Patch-clamp assays to assess cardiac risk.
  • Ames test : Screen for mutagenicity using TA98/Salmonella strains .

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